molecular formula C19H21N5O3 B15034728 N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine

N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine

Cat. No.: B15034728
M. Wt: 367.4 g/mol
InChI Key: DKJATZJJAWGELY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a nitro group, a piperidine ring, and a benzoxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the nitro group and the piperidine ring is usually carried out through nitration and amination reactions, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1-(1H-indazol-3-ylcarbonyl)-3-piperidinamine
  • 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives

Uniqueness

N-(3,4-dimethylphenyl)-4-nitro-7-(piperidin-1-yl)-2,1,3-benzoxadiazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-nitro-7-piperidin-1-yl-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C19H21N5O3/c1-12-6-7-14(10-13(12)2)20-15-11-16(23-8-4-3-5-9-23)17-18(22-27-21-17)19(15)24(25)26/h6-7,10-11,20H,3-5,8-9H2,1-2H3

InChI Key

DKJATZJJAWGELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCC4)[N+](=O)[O-])C

Origin of Product

United States

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